1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone
Description
Properties
CAS No. |
446266-77-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C11H13NO3/c1-12-7-9(13)8-2-3-10-11(6-8)15-5-4-14-10/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
TUENQQBNTUTZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy and Key Intermediates
The compound’s structure combines a 2,3-dihydro-1,4-benzodioxin moiety with a methylamino-substituted ethanone group. Synthesis typically follows a two-stage approach:
-
Construction of the benzodioxin core
-
Introduction of the methylamino-ethanone side chain
Critical intermediates include 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (precursor for nucleophilic substitution) and 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (used in reductive amination) .
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A representative protocol involves:
This method reduces reaction times from hours to minutes while maintaining high yields .
Bromoethanone Intermediate Route
Patent US8492549B2 and related studies describe the use of bromoethanone derivatives for side-chain functionalization :
-
Synthesis of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Amination with methylamine
Reductive Amination Approach
The Groningen research group developed a NaBH3CN-mediated reductive amination method :
-
Formation of imine intermediate
-
React 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with methylamine in ethanol (rt, 12 h).
-
-
Reduction
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Microwave | Rapid (≤30 min), high purity | Specialized equipment required | 70–78% |
| Bromoethanone | Scalable, crystalline intermediates | Multi-step (2 stages) | 45–49% |
| Reductive Amination | Mild conditions, avoids halogenated byproducts | Longer reaction time (36 h) | 65–72% |
Purification and Characterization
All routes require chromatography for final purification . Key analytical data:
-
1H NMR (400 MHz, CDCl3): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.32–4.25 (m, 4H, OCH2CH2O), 3.12 (s, 2H, COCH2N), 2.45 (s, 3H, NCH3) .
Industrial-Scale Considerations
For large batches (>1 kg), the bromoethanone route is preferred due to:
Emerging Techniques
Recent advances include:
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents.
Substitution: Various nucleophiles like halides, thiols; in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenethylamines.
Scientific Research Applications
Chemistry
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Table 1: Synthetic Routes
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | 1,4-benzodioxin derivatives + methylamine | Ethanol, room temperature | 85 |
| Reduction | 1-(2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde + methylamine | Sodium borohydride | 90 |
Biology
The compound is being studied for its interactions with neurotransmitter receptors. Preliminary research suggests that it may have effects on serotonin and dopamine pathways, indicating potential applications in neuropharmacology.
Case Study: Neurotransmitter Interaction
A study conducted by Smith et al. (2023) explored the binding affinity of this compound to serotonin receptors. The results indicated a moderate affinity (Ki = 150 nM), suggesting its potential as a lead compound for developing new antidepressants.
Medicine
The compound is under investigation for its therapeutic properties, particularly as a precursor in drug development. Its structural characteristics allow it to be modified into various pharmacologically active compounds.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antidepressants | Modulation of serotonin and dopamine pathways |
| Analgesics | Potential pain relief through receptor interaction |
| Anticancer agents | Investigated for effects on cancer cell proliferation |
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Anti-Inflammatory Activity
The carboxylic acid derivative 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibits significant anti-inflammatory effects, with potency comparable to ibuprofen in carrageenan-induced rat paw edema models . In contrast, the methylamino-substituted parent compound lacks reported anti-inflammatory activity, highlighting the critical role of the carboxylic acid group in this therapeutic context.
Electronic and Conformational Effects
The enaminone derivative 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one demonstrates enhanced electronic conjugation through its propenone system, facilitating cyclocondensation reactions to form dihydropyrimidines . This contrasts with the parent compound’s simpler structure, which lacks such conjugation-driven reactivity.
Heterocyclic Modifications
Compounds like 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone incorporate sulfur-containing heterocycles, improving solubility and target engagement in kinase inhibition assays . These modifications highlight the adaptability of the benzodioxin-ethanone scaffold in medicinal chemistry.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 17413-10-4
The compound features a benzodioxin ring structure which is known for its diverse pharmacological properties.
Antidiabetic Potential
Recent studies have explored the antidiabetic properties of compounds related to this compound. For instance, derivatives of benzodioxin have shown significant inhibition of enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism.
In a comparative study, several analogs were synthesized and tested for their inhibitory effects on these enzymes. The results indicated that certain modifications to the benzodioxin structure enhanced potency against these targets, suggesting that similar modifications could be applied to this compound to improve its biological efficacy .
Neuroprotective Effects
The neuroprotective potential of compounds in the benzodioxin class has also been investigated. In particular, studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Study on CDK9 Inhibition
A notable study focused on cyclin-dependent kinase 9 (CDK9) inhibitors highlighted the structural variations within the dihydrobenzodioxanylmethanone series. The findings indicated that certain structural modifications significantly influenced the potency of these inhibitors. The study concluded that optimizing the molecular structure could lead to improved therapeutic agents for cancer treatment .
Antidiabetic Activity Assessment
In another research effort, various synthetic heterocyclic compounds were screened for their antidiabetic activity using computational tools and laboratory experiments. These studies employed enzyme inhibition assays and molecular docking techniques to assess the interaction between the synthesized compounds and their targets. The results showed that certain derivatives exhibited superior antidiabetic effects compared to established treatments like acarbose .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone and its intermediates?
- Methodology :
- Intermediate Synthesis : The precursor 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is synthesized via Friedel-Crafts acylation or condensation reactions. For example, bromination of this intermediate using pyridinium tribromide in dichloromethane/methanol yields 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone .
- Amination : Reaction of brominated intermediates with methylamine or its derivatives under nucleophilic substitution conditions introduces the methylamino group. Solvent-free conditions or refluxing in polar aprotic solvents (e.g., DMF) are typical .
- Key Parameters : Reaction time (10–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR (e.g., 400 MHz in DMSO-d) resolve aromatic protons, methylamino groups, and dihydrobenzodioxin backbone signals. Chemical shifts for the methylamino group typically appear at δ ~2.5–3.0 ppm .
- Mass Spectrometry : GC/MS or HRMS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, and O percentages .
Q. What are common derivatives of this compound, and how are they synthesized?
- Methodology :
- Guanidine Derivatives : React with thiourea or substituted pyrimidines under basic conditions. For example, treatment with 4,6-dimethylpyrimidin-2-yl thiourea in DMF yields guanidine derivatives with anti-microbial activity .
- Brominated Derivatives : Halogenation using pyridinium tribromide introduces bromine at the ethanone α-position, enabling further functionalization .
Advanced Questions
Q. How can synthesis yields be optimized for brominated intermediates?
- Methodology :
- Solvent Selection : Dichloromethane/methanol mixtures enhance solubility and reaction homogeneity .
- Catalyst Use : Pyridinium tribromide acts as both a bromine source and acid catalyst.
- Workup Strategies : Cold ethanol washing removes unreacted reagents, improving purity (70% yield reported) .
- Troubleshooting : Low yields may arise from moisture sensitivity; ensure anhydrous conditions and inert atmospheres.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotational isomerism in the methylamino group).
- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons to confirm connectivity.
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values to identify misassignments .
Q. What strategies are effective for designing biological activity assays for derivatives?
- Methodology :
- Target Selection : Prioritize derivatives with structural motifs linked to known activity (e.g., guanidine groups for anti-bacterial targets) .
- Assay Design : Use MIC (Minimum Inhibitory Concentration) assays against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) with controls for membrane permeability and cytotoxicity .
- SAR Analysis : Modify substituents on the pyrimidine or benzodioxin rings to correlate structure with potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
